molecular formula C10H16O2 B3302014 Dec-5-ene-4,7-dione CAS No. 91482-31-4

Dec-5-ene-4,7-dione

Cat. No.: B3302014
CAS No.: 91482-31-4
M. Wt: 168.23 g/mol
InChI Key: OLYFJHTYMIDQGR-UHFFFAOYSA-N
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Description

Dec-5-ene-4,7-dione is a cyclic diketone characterized by a ten-membered carbon chain with a double bond at position 5 and ketone groups at positions 4 and 5. Diones like this compound often serve as intermediates in organic synthesis, particularly in the formation of heterocyclic compounds and bioreductive agents .

Properties

IUPAC Name

dec-5-ene-4,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-3-5-9(11)7-8-10(12)6-4-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYFJHTYMIDQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C=CC(=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70709412
Record name Dec-5-ene-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70709412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91482-31-4
Record name Dec-5-ene-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70709412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dec-5-ene-4,7-dione typically involves the aldol condensation of appropriate aldehydes and ketones. One common method is the reaction between 4-oxohexanal and 3-buten-2-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate, leading to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides can be employed to enhance the reaction efficiency and selectivity. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reactant concentrations.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives. Reagents such as Grignard reagents or organolithium compounds are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents in dry ether.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted ketones or alcohols.

Scientific Research Applications

Dec-5-ene-4,7-dione has found applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of Dec-5-ene-4,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include the modulation of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole-4,7-diones

Benzimidazole-4,7-diones (e.g., compounds 1a–d and 2a–d ) feature a fused benzimidazole ring system with dione groups at positions 4 and 6. These derivatives are synthesized via cyclocondensation of diamines with aldehydes, a method distinct from the ethylenediamine-mediated reflux process used for diazaspiro-diones . Key differences include:

  • Electron Affinity : Benzimidazole-4,7-diones exhibit tunable electron affinities due to their aromatic heterocyclic core, making them suitable for applications in redox-active therapeutics.

Indole-4,7-diones (e.g., EO9 Analogues)

Indole-4,7-diones, such as EO9 and its regioisomers, share the dione functionality but incorporate an indole ring. These compounds are notable for:

  • Hypoxia Selectivity : Substituents like the 5-methylaziridinyl group in EO8 enhance hypoxia selectivity by slowing reduction by DT-diaphorase (DTD), reducing aerobic toxicity .
  • Synthetic Complexity : Their synthesis often involves multi-step alkylation and cyclization, contrasting with the simpler one-pot reflux methods for diazaspiro-diones .

Diazaspiro-diones (e.g., Compounds 5a–f and 6a–i)

Diazaspiro-diones (e.g., 6-phenyl-6,9-diazaspiro[4.5]decane-8,10-dione) are spirocyclic diketones with nitrogen atoms in the ring structure. Key distinctions from Dec-5-ene-4,7-dione include:

  • Synthetic Yields : Diazaspiro-diones exhibit variable yields (50–85%) depending on substituents, with electron-donating groups (e.g., methoxy) often lowering yields due to steric effects .
  • Physical Properties : Melting points range widely (60–183°C), influenced by hydrogen bonding and crystallinity, whereas linear diones like this compound likely have lower melting points due to reduced rigidity.

Comparative Data Table

Compound Class Example Structure Synthesis Method Yield (%) Melting Point (°C) Key Applications
This compound Linear diketone Not specified N/A N/A Intermediate in organic synthesis
Benzimidazole-4,7-diones Fused benzimidazole-dione Cyclocondensation of diamines 60–85 120–200 Hypoxia-selective therapeutics
Indole-4,7-diones (EO9) Indole-dione hybrid Multi-step alkylation/cyclization 50–80 162–183 Anticancer agents
Diazaspiro-diones (5a–f) Spirocyclic diketone Ethylenediamine reflux 50–85 60–183 Bioactive scaffolds

Research Findings and Implications

  • Electron Affinity: All diones share moderate electron affinities (e.g., one-electron reduction potentials near −300 mV), but substituents drastically alter bioreductive activation. For example, EO9’s 5-methylaziridinyl group reduces DTD-mediated activation, enhancing therapeutic selectivity .
  • Synthetic Flexibility : Diazaspiro-diones are more synthetically adaptable than linear diones, as demonstrated by their efficient alkylation to introduce functional groups (e.g., methyl esters in compound 6a ) .
  • Toxicity Gaps : Unlike indole-diones (with documented cytotoxicity), this compound lacks reported toxicological data, highlighting a critical research gap .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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